4-Methoxy-3-buten-2-one
Overview
Description
4-Methoxy-3-buten-2-one, also known as trans-4-Methoxy-3-buten-2-one, is a chemical compound with the linear formula CH3OCH=CHCOCH3 . It has a molecular weight of 100.12 . It is an important precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene and its equivalent . It is widely used as a reactant in the synthesis of hydroisoquinoline derivatives .
Synthesis Analysis
4-Methoxy-3-buten-2-one can be synthesized from 3-Buten-2-one, which undergoes conjugate addition with methanol over solid base catalysts . It can also undergo coupling reaction with alkyltins and alkynes in the presence of a nickel complex to form stereo-defined conjugated enynes .Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-buten-2-one can be represented by the InChI string: 1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3+ . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
4-Methoxy-3-buten-2-one acts as a substrate and undergoes zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . It also reacts readily and selectively with poorly nucleophilic aromatic amines (nitroanilines, chloroanilines, etc.) to afford (Z)-enaminones .Physical And Chemical Properties Analysis
4-Methoxy-3-buten-2-one has a refractive index of n20/D 1.468 (lit.), a boiling point of 200 °C (lit.), and a density of 0.982 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .Scientific Research Applications
Catalytic Applications
4-Methoxy-3-buten-2-one has been explored for its role in catalysis. It undergoes effective conjugate addition with methanol over solid base catalysts, such as alkaline earth oxides and alumina supported potassium fluoride and hydroxide. This reaction is significant as it demonstrates the potential of 4-Methoxy-3-buten-2-one in catalytic processes at lower reaction temperatures (273 K) (Kabashima, Katou, & Hattori, 2001).
Electrochemical Applications
In electrochemical studies, 4-Methoxy-3-buten-2-one has been used as a substrate for electrocatalytic hydrogenation at a nickel surface. This process yielded significant amounts of 4-(4-methoxyphenyl)butan-2-one with considerable current efficiency. This showcases its potential in electrochemical conversion processes (Bryan & Grimshaw, 1997).
Molecular Orbital Theory Studies
Molecular orbital theory has been applied to study the conformational energy profiles of 3-buten-2-ol and 2-methoxy-3-butene (related to 4-Methoxy-3-buten-2-one). The findings challenge the previous interpretation of hydrogen bonding in these compounds, suggesting that conformational biases are influenced more by minimization of oxygen lone pair-π bond repulsion than hydrogen bonding. This research provides insights into the stereochemical behavior of such molecules during chemical reactions (Kahn & Hehre, 1987).
Synthesis of Heterocycles
4-Methoxy-3-buten-2-one has been utilized in the synthesis of various heterocycles, demonstrating its utility as a three-carbon synthon. It enables the efficient, regiospecific synthesis of five and six-membered heterocycles with masked or unmasked aldehyde functionality, illustrating its versatility in organic synthesis (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Solvolysis Reactions
Investigations into the solvolysis reactions of 2-methoxy-2-phenyl-3-butene, related to 4-Methoxy-3-buten-2-one, provided insights into the roles of ion-molecule pairs in such reactions. These studies offer valuable information on the mechanisms of solvolysis reactions and the stability of different isomers under various conditions (Jia, Ottosson, Zeng, & Thibblin, 2002).
Safety And Hazards
4-Methoxy-3-buten-2-one is classified as a combustible liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may be harmful if inhaled, swallowed, or absorbed through the skin, and it may cause irritation to the skin and eyes . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Future Directions
4-Methoxy-3-buten-2-one is an important precursor for the synthesis of various compounds and is widely used as a reactant in the synthesis of hydroisoquinoline derivatives . It is also employed as an intermediate for the synthesis of manzamine . The efficiency of its reactions mostly lies in the use of water as a solvent . Future research could explore more efficient synthesis methods and potential applications of this compound.
properties
IUPAC Name |
(E)-4-methoxybut-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLHEPHWWIDUSS-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308458 | |
Record name | (3E)-4-Methoxy-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-buten-2-one | |
CAS RN |
51731-17-0, 4652-27-1 | |
Record name | (3E)-4-Methoxy-3-buten-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51731-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-4-Methoxy-3-buten-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051731170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3E)-4-Methoxy-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybut-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-4-methoxy-3-buten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.